An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorpyrifos-d10
An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorpyrifos-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos-d10 is the deuterated analog of Chlorpyrifos, a widely used organophosphate insecticide. The substitution of ten hydrogen atoms with deuterium makes it an ideal internal standard for quantitative analysis of Chlorpyrifos in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its physical and chemical properties are crucial for developing accurate and robust analytical methodologies. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its analysis, and a visualization of its relevant biological pathways.
Core Physical and Chemical Properties
The physical and chemical characteristics of Chlorpyrifos-d10 are fundamental to its application in analytical chemistry. While some properties are specific to the deuterated form, others can be inferred from its non-deuterated counterpart, Chlorpyrifos, as isotopic labeling has a minimal effect on most bulk physical properties.
Table 1: General and Physical Properties of Chlorpyrifos-d10
| Property | Value | Source |
| Molecular Formula | C₉D₁₀HCl₃NO₃PS | [2][3] |
| Molecular Weight | 360.65 g/mol | [3][4] |
| Appearance | Off-white to white crystalline solid | [5] |
| Melting Point | 38-39 °C or 44-45 °C | |
| Boiling Point | Decomposes at 160 °C (320 °F) | [6][7] |
| Solubility | Slightly soluble in: Chloroform, Methanol.[2] Solubility in other solvents (data for non-deuterated Chlorpyrifos): Readily soluble in acetone, benzene, carbon disulfide, carbon tetrachloride, chloroform, diethyl ether, ethanol, ethyl acetate, isooctane, kerosene, methanol, methylene chloride, propylene glycol, toluene, 1,1,1-trichloroethane, and xylene. | [6] |
| Storage and Stability | Store at -20°C for long-term stability. Stable for at least 4 years under these conditions. | [2] |
Table 2: Chemical and Analytical Properties of Chlorpyrifos-d10
| Property | Value | Source |
| CAS Number | 285138-81-0 | [2][3] |
| Primary Application | Internal standard for quantification of Chlorpyrifos by GC-MS or LC-MS. | [1][2] |
| Vapor Pressure (of non-deuterated Chlorpyrifos) | 3.35 x 10⁻³ Pa at 25°C | [8] |
| Density (of non-deuterated Chlorpyrifos) | 1.398 g/cm³ at 43.5 °C | [7] |
Spectral Data
Table 3: Spectral Properties of Chlorpyrifos (Non-deuterated)
| Spectrum Type | Key Peaks/Characteristics | Source |
| UV-Vis | Absorbance maxima at approximately 229 nm and 290 nm in acetonitrile. | [9] |
| FT-IR | Characteristic peaks include those for P=S stretching, P-O-C stretching, and vibrations of the trichloropyridinyl ring. Observed peaks at 990-2830 cm⁻¹ and 1259-1227 cm⁻¹. | [10][11][12] |
| ¹H NMR | Chemical shifts corresponding to the ethyl protons and the proton on the pyridine ring. | [13] |
| ¹³C NMR | Chemical shifts corresponding to the carbons of the ethyl groups and the trichloropyridinyl ring. | [14] |
Experimental Protocols
Chlorpyrifos-d10 is primarily used as an internal standard in analytical methods for the detection and quantification of Chlorpyrifos. The following are detailed methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[15][16]
Objective: To extract Chlorpyrifos and its deuterated internal standard from a complex matrix.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of Chlorpyrifos-d10 internal standard solution.
-
Shake vigorously for 1 minute.[17]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.[17]
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing a cleanup sorbent (e.g., a mixture of PSA and C18) for dispersive solid-phase extraction (dSPE).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify Chlorpyrifos using Chlorpyrifos-d10 as an internal standard.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
Table 4: GC-MS Parameters
| Parameter | Value | Source |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | [18][19] |
| Injection Volume | 1-2 µL | [18] |
| Injector Temperature | 250 °C | [18] |
| Injection Mode | Splitless | [18] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | [18] |
| Oven Temperature Program | Initial 150°C, hold for 0 min, ramp to 280°C at 30°C/min, hold at 280°C for 10 min. | [18][19] |
| MS Ion Source Temperature | 230 °C | [20] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [17] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [17][20] |
| Quantifier Ion (Chlorpyrifos) | To be determined empirically, typically a prominent and specific fragment ion. | [20] |
| Qualifier Ion(s) (Chlorpyrifos) | To be determined empirically, other specific fragment ions. | [20] |
| Quantifier Ion (Chlorpyrifos-d10) | To be determined empirically, corresponding fragment ion with a +10 m/z shift. | [20] |
| Qualifier Ion(s) (Chlorpyrifos-d10) | To be determined empirically, other specific fragment ions with a +10 m/z shift. | [20] |
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a sensitive and selective method for the quantification of Chlorpyrifos using Chlorpyrifos-d10.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS)
Table 5: LC-MS/MS Parameters
| Parameter | Value | Source |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) | [21] |
| Mobile Phase | A gradient of water and methanol or acetonitrile, both with a modifier such as formic acid or ammonium formate. | [22] |
| Flow Rate | 0.2-0.4 mL/min | [21] |
| Injection Volume | 5-10 µL | |
| Column Temperature | 40 °C | [23] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | [21] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [24] |
| Precursor Ion (Chlorpyrifos) | [M+H]⁺, m/z 350 | [21] |
| Product Ions (Chlorpyrifos) | m/z 198, 97 (example values, should be optimized) | [21] |
| Precursor Ion (Chlorpyrifos-d10) | [M+H]⁺, m/z 360 | [2] |
| Product Ions (Chlorpyrifos-d10) | To be determined, corresponding to the fragmentation of the deuterated molecule. | |
| Collision Energy | To be optimized for each transition. | [21] |
Biological Pathways and Mechanisms of Action
Chlorpyrifos, the non-deuterated parent compound of Chlorpyrifos-d10, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Understanding this pathway is critical for toxicological and drug development research.
Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Chlorpyrifos-oxon, the active metabolite of Chlorpyrifos.
Caption: Acetylcholinesterase Inhibition by Chlorpyrifos-oxon.
Metabolic Pathway of Chlorpyrifos
Chlorpyrifos undergoes metabolic transformation in organisms, primarily through oxidation and hydrolysis, leading to its active form (Chlorpyrifos-oxon) and detoxification products.
Caption: Metabolic Pathway of Chlorpyrifos.
Conclusion
This technical guide provides a thorough compilation of the physical and chemical properties of Chlorpyrifos-d10, essential for its use as an internal standard in analytical research. The detailed experimental protocols for QuEChERS extraction, GC-MS, and LC-MS/MS analysis offer a practical framework for researchers. Furthermore, the visualization of the acetylcholinesterase inhibition and metabolic pathways of its parent compound provides crucial context for toxicological and drug development studies. The data and methodologies presented herein are intended to support the accurate and reliable quantification of Chlorpyrifos in a variety of scientific applications.
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